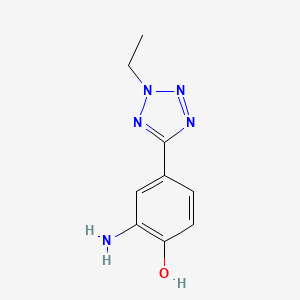

2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol

Description

Historical Development and Significance of Tetrazole-Containing Compounds

Over 20 FDA-approved drugs feature a tetrazole ring, highlighting their therapeutic importance across a wide range of applications, including antihypertensive, antimicrobial, and antiallergic agents. nih.govnih.gov Beyond medicine, the high nitrogen content of tetrazoles makes them valuable in the development of energetic materials and as ligands in coordination chemistry. nih.gov

The Phenolic Moiety as a Core Scaffold in Chemical Synthesis

The phenol (B47542) group, characterized by a hydroxyl group directly attached to an aromatic ring, is a fundamental building block in organic synthesis. Phenols are prevalent in nature, found in a vast array of natural products with diverse biological activities, including antioxidant and antimicrobial properties. In chemical synthesis, the hydroxyl group of a phenol is a versatile handle for a wide range of chemical transformations. It can be easily converted into ethers and esters, and it activates the aromatic ring towards electrophilic substitution, directing incoming groups to the ortho and para positions.

This reactivity makes the phenolic scaffold a central component in the synthesis of complex molecules, including pharmaceuticals, polymers, and agrochemicals. The ability of the phenolic hydroxyl group to act as a hydrogen bond donor and acceptor is also crucial for molecular recognition and binding to biological targets, a property extensively exploited in drug design. nih.gov

Importance of the Amino Group in Functional Molecule Design

The amino group (—NH₂) is a primary functional group that is fundamental to the structure and function of a vast number of biologically active molecules, most notably amino acids and nucleic acids. Its basicity and nucleophilicity make it a key participant in a multitude of organic reactions, allowing for the construction of amides, sulfonamides, and other nitrogen-containing structures.

In medicinal chemistry, the amino group is a critical pharmacophore that can significantly influence a molecule's biological activity. It can form strong hydrogen bonds and ionic interactions with biological targets such as enzymes and receptors, which are essential for binding and efficacy. nih.gov The presence and position of an amino group can also modulate a compound's physicochemical properties, such as solubility and pKa, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Rationale for Investigating 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol as a Prototypical Hybrid Structure

The investigation of 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol is driven by the synergistic potential of its three core components. This hybrid structure combines the established bioisosterism of the tetrazole ring, the versatile reactivity and biological relevance of the phenolic moiety, and the key interactive properties of the amino group.

The rationale for studying this specific arrangement can be broken down as follows:

Multifunctional Scaffold: The molecule presents multiple points for further chemical modification, allowing for the creation of a library of derivatives to explore structure-activity relationships (SAR). The amino group can be acylated, the phenolic hydroxyl can be alkylated or esterified, and the tetrazole ring offers sites for N-alkylation.

Potential for Enhanced Biological Activity: The combination of a hydrogen-bond-donating phenol and amino group with the acidic tetrazole ring creates a unique electronic and steric profile. This arrangement could lead to novel binding interactions with biological targets, potentially resulting in enhanced potency or a novel mechanism of action. For instance, tetrazole-containing compounds have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, and antihypertensive properties. cup.edu.innih.gov

Improved Physicochemical Properties: The strategic placement of the three functional groups is expected to result in a molecule with balanced physicochemical properties. The ethyl group on the tetrazole ring, for example, increases lipophilicity, which can influence cell membrane permeability. The amino and hydroxyl groups can enhance aqueous solubility. This balance is crucial for developing drug candidates with favorable ADME profiles. nih.gov

Due to the novelty of this specific scaffold, detailed experimental data is not yet widely available in peer-reviewed literature. However, based on the known properties of its constituent parts, we can predict its general characteristics.

Table 1: Predicted Physicochemical Properties for 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₉H₁₁N₅O |

| Molecular Weight | 205.22 g/mol |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

Note: These values are computationally predicted and await experimental verification.

Table 2: Illustrative Spectroscopic Data Ranges for Similar Tetrazole-Phenol Structures

| Spectroscopic Method | Typical Chemical Shift/Signal Ranges |

|---|---|

| ¹H NMR | Aromatic Protons: 6.5 - 8.0 ppm-OH Proton: 9.0 - 10.0 ppm (broad singlet)-NH₂ Protons: 3.5 - 5.0 ppm (broad singlet)Ethyl -CH₂-: ~4.5 ppm (quartet)Ethyl -CH₃: ~1.5 ppm (triplet) |

Note: This table provides general, illustrative ranges based on known chemical principles and data for analogous structures. Actual experimental values for the target compound may vary.

The synthesis and detailed characterization of 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol would be a valuable contribution to medicinal chemistry, providing a platform for the development of new therapeutic agents. The exploration of its biological activities could uncover novel leads for various disease targets, validating the rationale for designing such multi-functional hybrid molecules.

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-4-(2-ethyltetrazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c1-2-14-12-9(11-13-14)6-3-4-8(15)7(10)5-6/h3-5,15H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVUXTTZDQFKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CC(=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 Amino 4 2 Ethyl 2h Tetrazol 5 Yl Phenol and Analogs

General Principles of Tetrazole Synthesis

The tetrazole ring, a cornerstone of the target molecule, is a unique heterocyclic scaffold present in numerous pharmaceutical agents. beilstein-journals.org Its synthesis has been a subject of extensive research, leading to the development of several robust methodologies.

[3+2] Cycloaddition Reactions (e.g., Nitrile-Azide Cycloaddition)

The most prevalent and direct method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of azides with nitriles. nih.govacs.orgnih.gov This reaction, also known as the Huisgen cycloaddition, involves the 1,3-dipolar addition of an azide (B81097) to a nitrile. nih.govresearchgate.net The reaction can be performed using various azide sources, including sodium azide, in the presence of a proton source or a Lewis acid to activate the nitrile group. organic-chemistry.org

To enhance reaction rates and yields, and to ensure milder conditions, various catalysts have been developed. These include metal-based catalysts, such as cobalt(II) complexes, which can facilitate the cycloaddition under homogeneous conditions. acs.orgnih.gov Heterogeneous catalysts, like silica (B1680970) sulfuric acid, have also been employed to streamline the process and simplify product purification. nih.gov The general mechanism for a metal-catalyzed [3+2] cycloaddition is depicted below:

| Step | Description |

| 1. Catalyst Activation | The metal catalyst reacts with the azide source (e.g., NaN₃) to form a metal-azido intermediate. nih.gov |

| 2. Nitrile Coordination | The nitrile substrate coordinates with the metal-azido complex. nih.gov |

| 3. Cycloaddition | An intramolecular [3+2] cycloaddition occurs between the coordinated azide and nitrile to form the metal-tetrazolate complex. acs.orgnih.gov |

| 4. Product Release | The 5-substituted tetrazole product is released, regenerating the active catalyst for the next cycle. nih.gov |

This method's broad substrate scope and efficiency make it a foundational strategy for accessing the tetrazole core.

Multicomponent Reaction Approaches to Tetrazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and convergent route to complex molecules, including tetrazoles. nih.govacs.orgbenthamdirect.com MCRs are characterized by their atom economy, operational simplicity, and ability to rapidly generate diverse molecular scaffolds. beilstein-journals.orgrug.nl

One of the most notable MCRs for tetrazole synthesis is the Ugi tetrazole four-component reaction (UT-4CR). acs.org This reaction typically involves an isocyanide, an oxo component (aldehyde or ketone), an amine, and hydrazoic acid (or a surrogate like sodium azide). The UT-4CR allows for the direct synthesis of α-aminomethyl tetrazoles, which are valuable isosteres of α-amino acids. acs.org Another powerful MCR is the Passerini three-component reaction (P-3CR), which can be adapted for the synthesis of tetrazole-containing building blocks. beilstein-journals.org These MCR-based approaches are particularly advantageous for creating libraries of substituted tetrazoles for drug discovery and medicinal chemistry applications. beilstein-journals.orgnih.gov

Regioselectivity Considerations in N-Alkylation of Tetrazoles (e.g., 2H- vs. 1H-Isomers)

The alkylation of 5-substituted tetrazoles presents a significant challenge in terms of regioselectivity. The tetrazole anion can be alkylated at either the N1 or N2 position, leading to the formation of two distinct regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazoles. researchgate.netrsc.org For the synthesis of the target compound, 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol, selective alkylation at the N2 position is paramount.

The outcome of the N-alkylation is influenced by several factors, including:

Steric Hindrance: Bulky substituents on the tetrazole ring or the alkylating agent can favor the formation of the less sterically hindered isomer. rsc.org

Electronic Effects: The electronic nature of the substituent at the 5-position of the tetrazole ring can influence the nucleophilicity of the different nitrogen atoms.

Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the regioselectivity of the alkylation reaction. researchgate.net

Nature of the Alkylating Agent: The mechanism of the substitution reaction (Sₙ1 vs. Sₙ2) with the alkylating agent can also play a role in determining the product ratio. rsc.org

Recent advancements have focused on developing regioselective N-alkylation methods. For instance, radical-induced, metal-free approaches using organic peroxides have shown promise for the selective N2-alkylation of tetrazoles. acs.orgresearchgate.net DFT calculations in these studies suggest that spin density, transition state barriers, and the thermodynamic stability of the products are key determinants of the observed regioselectivity. acs.orgresearchgate.net

Synthesis of the Phenol (B47542) Backbone and its Amino-Functionalization

The synthesis of the 2-aminophenol (B121084) moiety of the target molecule requires precise control of substitution patterns on the aromatic ring. The hydroxyl group of the phenol is a powerful activating group and an ortho, para-director, which is a key consideration in the synthetic design. byjus.comchemistrysteps.com

Introduction of Amino Group via Electrophilic Aromatic Substitution or Reduction Pathways

A common and effective strategy for introducing an amino group onto a phenol ring involves a two-step process: nitration followed by reduction.

Nitration: Phenols are highly susceptible to electrophilic aromatic substitution and can be nitrated even with dilute nitric acid. byjus.com The hydroxyl group directs the incoming nitro group primarily to the ortho and para positions. To achieve the desired substitution pattern for the target molecule, a para-substituted phenol would be nitrated, directing the nitro group to the ortho position relative to the hydroxyl group.

Reduction: The resulting nitrophenol can then be reduced to the corresponding aminophenol. ontosight.ai This reduction can be accomplished using a variety of reagents and conditions. A widely used method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas. google.com Chemical reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or metal-acid systems like tin and hydrochloric acid (Sn/HCl), are also effective for the reduction of nitroarenes. mdpi.comrsc.orgacs.orgchemijournal.com

Strategies for Ortho-Amino Substitution relative to Hydroxyl Group

Achieving the specific ortho-amino substitution pattern relative to the hydroxyl group is critical. The directing effect of the hydroxyl group is the primary tool for achieving this. masterorganicchemistry.comyoutube.com If the starting material is a phenol with a substituent at the para-position (in this case, the tetrazole group), electrophilic nitration will be directed to the positions ortho to the powerfully activating hydroxyl group.

Coupling Methodologies for Tetrazole and Phenol Moieties

The central challenge in synthesizing the target molecule lies in the formation of the carbon-carbon bond between the C5 position of the tetrazole ring and the C4 position of the 2-aminophenol ring. Several modern cross-coupling and direct arylation strategies are applicable for this transformation.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a robust and versatile method for forming the C-C bond between the tetrazole and phenol rings. A plausible Suzuki coupling strategy would involve the reaction of a 5-tetrazolylboronic acid or ester with a halogenated 2-aminophenol derivative.

A potential reaction scheme is outlined below:

Scheme 1: Suzuki-Miyaura Coupling Approach

Reactant A: 2-Ethyl-2H-tetrazole-5-boronic acid pinacol (B44631) ester

Reactant B: 4-Bromo-2-aminophenol (with appropriate protection of the amino and hydroxyl groups)

Catalyst: Pd(PPh₃)₄ or other palladium catalysts like XPhos Pd G3 researchgate.net

Base: K₂CO₃ or other suitable inorganic base

Solvent: Toluene/H₂O or similar biphasic system

The key to this approach is the synthesis of the tetrazolylboronic acid precursor and the management of the reactive functional groups on the aminophenol. The use of N-methyliminodiacetic acid (MIDA) boronates has also emerged as a powerful tool in Suzuki-Miyaura cross-coupling, offering stability and controlled release of the boronic acid. enamine.net

Direct C-H Arylation:

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the need to pre-functionalize one of the coupling partners (e.g., as a boronic acid). In this context, the C5-H bond of a 2-ethyl-2H-tetrazole could be directly coupled with a halogenated 2-aminophenol. A Pd/Cu co-catalytic system has been shown to be effective for the direct C-H arylation of 1-substituted tetrazoles with aryl bromides. researchgate.net

Scheme 2: Direct C-H Arylation Approach

Reactant A: 2-Ethyl-2H-tetrazole

Reactant B: 4-Bromo-2-aminophenol (with protecting groups)

Catalyst System: A combination of a palladium catalyst (e.g., Pd(OAc)₂) and a copper co-catalyst (e.g., CuI)

Ligand: A phosphine (B1218219) ligand may be necessary to stabilize the palladium intermediate. researchgate.net

Base: Cs₂CO₃ or another suitable base

This method simplifies the synthetic sequence by avoiding the synthesis of the organometallic tetrazole species.

The success of the coupling strategies hinges on the rational design and synthesis of the key precursors.

Tetrazole Precursor:

The synthesis of the 2-ethyl-2H-tetrazole moiety requires regioselective alkylation of a 5-substituted-1H-tetrazole. Alkylation of tetrazoles can lead to a mixture of N1 and N2 isomers. mdpi.com However, methods for the preferential formation of the 2,5-disubstituted tetrazole have been developed. One such method involves the diazotization of aliphatic amines, which generates a transient alkyl diazonium intermediate that acts as the alkylating agent. rsc.orgorganic-chemistry.orgacs.org This approach could be used to introduce the ethyl group onto the N2 position of a pre-formed 5-(halophenyl)tetrazole or a similar intermediate.

Alternatively, the tetrazole ring can be constructed from a nitrile precursor using a [3+2] cycloaddition with an azide source. nih.gov This would involve starting with a substituted cyanophenol.

Phenol Precursor:

The 2-aminophenol moiety contains two nucleophilic groups (hydroxyl and amino) that can interfere with the coupling reaction. Therefore, the use of protecting groups is a critical consideration.

Amino Group Protection: The amino group can be protected as a carbamate (B1207046) (e.g., Boc, Cbz) or an amide. The acetyl (Ac) or benzoyl (Bz) groups are common for protecting anilines and can be removed under basic conditions. wikipedia.orgyoutube.com

Hydroxyl Group Protection: The phenolic hydroxyl group can be protected as an ether (e.g., benzyl (B1604629) ether, silyl (B83357) ether) or an ester. oup.com

An orthogonal protection strategy, where the protecting groups can be removed under different conditions, would be advantageous. For example, a Boc-protected amine (removed with acid) and a benzyl-protected phenol (removed by hydrogenolysis) would allow for selective deprotection. wikipedia.org

However, recent advances in catalyst design have enabled selective cross-coupling reactions on unprotected aminophenols. For instance, Buchwald and co-workers have developed orthogonal Cu- and Pd-based catalyst systems for the selective O- and N-arylation of aminophenols. nih.govresearchgate.netmit.edu While these methods are for C-O and C-N bond formation, the principles of catalyst control could potentially be extended to C-C coupling, thereby avoiding the need for protection-deprotection steps. Selective N-arylation of 2-aminophenol has been achieved using CuI, suggesting that the amino group is more reactive under these conditions. nih.govmit.edu

Reaction Optimization and Yield Enhancement in the Synthesis of 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of catalyst, ligand, base, solvent, and temperature.

Table 1: Key Parameters for Optimization of Suzuki-Miyaura Coupling

| Parameter | Considerations | Potential Options |

| Catalyst | The choice of palladium catalyst and ligand is critical for efficient coupling. | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalysts (e.g., XPhos Pd G3) researchgate.net |

| Base | The base is required to activate the boronic acid and facilitate transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | A biphasic solvent system is often used to dissolve both the organic and inorganic reagents. | Toluene/H₂O, Dioxane/H₂O, DMF |

| Temperature | The reaction temperature affects the reaction rate and catalyst stability. | Typically ranges from 80 °C to 120 °C |

For direct C-H arylation, the optimization would focus on the Pd/Cu catalyst ratio, the choice of ligand, and the base. The solvent can also have a significant impact on the reaction's success. researchgate.net

Yield Enhancement Strategies:

High-Throughput Experimentation: Utilizing high-throughput screening techniques can accelerate the optimization of reaction parameters.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to improved yields and safety, especially when using potentially hazardous reagents like azides.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields in tetrazole synthesis and coupling reactions. thieme-connect.com

Green Chemistry Principles in Synthetic Route Design

Incorporating green chemistry principles into the synthesis of 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol is essential for developing a sustainable and environmentally friendly process.

Key Green Chemistry Considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H arylation is inherently more atom-economical than traditional cross-coupling reactions that generate stoichiometric byproducts from the organometallic reagent.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or ionic liquids. The use of toxic and explosive reagents like hydrazoic acid should be avoided; in situ generation of reagents or the use of safer alternatives like sodium azide with a proton source is preferred. jchr.orgdntb.gov.ua

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to occur with higher efficiency and selectivity, often under milder conditions. The development of recyclable catalysts, such as nanoparticle-based catalysts, further enhances the green credentials of a synthetic process. rsc.org

Energy Efficiency: Employing methods like microwave-assisted synthesis can reduce energy consumption by shortening reaction times.

Waste Reduction: Designing syntheses with fewer steps and avoiding protection-deprotection sequences can significantly reduce waste generation.

Table 2: Application of Green Chemistry Principles

| Green Principle | Application in the Synthesis of the Target Compound |

| Prevention | Designing a convergent synthesis to minimize waste. |

| Atom Economy | Favoring direct C-H arylation over Suzuki coupling. |

| Less Hazardous Chemical Syntheses | Using sodium azide with a Lewis acid instead of hydrazoic acid for tetrazole formation. jchr.org |

| Designing Safer Chemicals | The target molecule itself is designed for a specific purpose, but the synthesis should minimize hazardous intermediates. |

| Safer Solvents and Auxiliaries | Exploring water or other green solvents for the coupling step. |

| Design for Energy Efficiency | Utilizing microwave or flow chemistry to reduce energy consumption. |

| Use of Renewable Feedstocks | While not immediately obvious for this specific molecule, sourcing starting materials from bio-based feedstocks where possible. |

| Reduce Derivatives | Developing catalyst systems that avoid the need for protecting groups on the aminophenol. nih.govresearchgate.netmit.edu |

| Catalysis | Using highly efficient and recyclable palladium or copper catalysts. Nanoparticle catalysts are a promising option. rsc.org |

| Design for Degradation | Not directly applicable to the synthesis but a consideration for the lifecycle of the final product. |

| Real-time analysis for Pollution Prevention | Using in-situ monitoring techniques (e.g., IR, NMR) to track reaction progress and prevent runaway reactions or byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Avoiding the isolation of potentially explosive intermediates and using flow chemistry to handle hazardous reagents. |

By carefully considering these synthetic strategies, precursor designs, optimization parameters, and green chemistry principles, an efficient and sustainable route to 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol and its analogs can be developed.

Advanced Characterization and Structural Investigations of 2 Amino 4 2 Ethyl 2h Tetrazol 5 Yl Phenol

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the substance, researchers can elucidate its atomic and molecular structure, including the lengths and types of chemical bonds. wikipedia.org For a molecule like 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol, this method would provide definitive proof of its constitution and conformation in the solid state.

A crystallographic analysis would yield a detailed geometric description of the molecule. Bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and torsion angles (the angle between planes through two sets of three atoms) are fundamental parameters that define the molecular structure.

For 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol, key parameters of interest would include:

Phenol (B47542) Ring: The C-C bond lengths within the aromatic ring are expected to be intermediate between single and double bonds, typically around 1.39 Å. The C-O bond length is characteristically shorter in phenols (around 136 pm) compared to aliphatic alcohols due to partial double bond character from conjugation with the ring. askfilo.com

Tetrazole Ring: The geometry of the tetrazole ring is of significant interest. The C-N and N-N bond lengths within the ring are typically in the range of 1.31 to 1.37 Å, reflecting its aromatic character. core.ac.ukrsc.org The attachment of the ethyl group at the N2 position would be unambiguously confirmed.

Substituents: The analysis would confirm the bond lengths of the C-N bond of the amino group, the C-O bond of the hydroxyl group, and the C-C and C-N bonds of the ethyl group.

Torsion angles would describe the spatial relationship between the phenol and tetrazole rings, revealing whether the molecule is planar or twisted.

Table 1: Representative Bond Lengths and Angles for a Substituted Phenyl-Tetrazole System (Illustrative Data)

| Bond/Angle | Typical Value | Reference Moiety |

|---|---|---|

| C-C (Aromatic) | ~1.39 Å | Phenol Ring |

| C-O (Phenolic) | ~1.36 Å | Phenol Ring |

| N-N (Tetrazole) | ~1.33 Å | Tetrazole Ring |

| C-N (Tetrazole) | ~1.34 Å | Tetrazole Ring |

| C-N (Amino) | ~1.40 Å | Amino Group |

| C-C-C (Aromatic) | ~120° | Phenol Ring |

| C-O-H | ~109° | Phenol Ring |

| Angles in Tetrazole Ring | 105-111° | Tetrazole Ring |

The solid-state packing of molecules is governed by intermolecular forces. For 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol, the primary intermolecular interactions would be hydrogen bonds, given the presence of excellent hydrogen bond donors (-OH and -NH2 groups) and acceptors (the oxygen atom and the nitrogen atoms of the tetrazole ring). chemrxiv.org

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH2) groups on the phenol ring are strong hydrogen bond donors. researchgate.netacs.org Potential acceptors include the oxygen atom of a neighboring molecule's hydroxyl group, the nitrogen of an amino group, and, significantly, the sp2-hybridized nitrogen atoms of the tetrazole ring. nih.govacs.org These interactions would likely link the molecules into extensive one-, two-, or three-dimensional networks in the crystal lattice. researchgate.netmdpi.com

Chromatographic Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound by separating it from any starting materials, byproducts, or other impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and qualitatively assessing the purity of the product. orgchemboulder.com For a compound like 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol, a polar compound, a silica (B1680970) gel plate would typically be used as the stationary phase. ceon.rs The mobile phase, or eluent, would be a mixture of solvents, such as ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol. acs.org The compound's purity is indicated by the presence of a single spot after development and visualization (e.g., under UV light). The retention factor (Rf) value is characteristic for a given compound in a specific solvent system. orgchemboulder.com

High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate quantitative assessment of purity. For aromatic amines and heterocyclic compounds, reversed-phase HPLC is a common method. nih.govlcms.cz

Stationary Phase: A C18 or C8 silica-based column is typically used.

Mobile Phase: A gradient elution system is often employed, starting with a more polar solvent (like water with a modifier such as formic acid or trifluoroacetic acid) and gradually increasing the proportion of a less polar organic solvent (like acetonitrile (B52724) or methanol). lcms.czjfda-online.com

Detection: A UV detector would be suitable, as the aromatic rings in the molecule will absorb UV light. The wavelength of maximum absorbance (λmax) would be determined to ensure high sensitivity.

Purity Determination: A chromatogram of a pure sample would show a single, sharp peak. The percentage purity can be calculated from the area of the main peak relative to the total area of all peaks in the chromatogram.

Computational Chemistry and Theoretical Insights into 2 Amino 4 2 Ethyl 2h Tetrazol 5 Yl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a cornerstone of modern computational chemistry, providing a framework to predict and analyze a wide range of molecular properties.

Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol, this would involve optimizing the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy.

This process would likely reveal the planarity or non-planarity of the tetrazole and phenol (B47542) rings relative to each other. The orientation of the ethyl and amino substituents would also be determined. A conformational analysis would further explore different spatial arrangements (conformers) of the molecule, particularly rotation around the single bonds connecting the rings and the ethyl group, to identify the global minimum energy conformation. This information is crucial as the molecule's shape is intrinsically linked to its reactivity and biological activity.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps and Molecular Orbitals)

The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A small energy gap suggests that the molecule is more reactive and can be easily excited. For 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol, DFT calculations would provide the energies of these orbitals and the resulting energy gap. Visualization of the HOMO and LUMO would show the distribution of electron density, indicating the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | - |

(Note: This table is for illustrative purposes only, as specific data is unavailable.)

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry of 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol, a theoretical vibrational spectrum can be generated.

Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the N-H and O-H bonds, the breathing of the aromatic rings, and the bending of the ethyl group's C-H bonds. Comparing the theoretical spectrum with an experimental one would allow for a detailed assignment of the observed spectral bands, providing a deeper understanding of the molecule's vibrational properties.

Global and Local Reactivity Descriptors

To quantify the chemical reactivity of 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol, several global and local reactivity descriptors can be calculated from the HOMO and LUMO energies. These descriptors provide insights into the molecule's stability and reactivity patterns.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Indicates the resistance of a molecule to change its electron configuration.

Chemical Softness (S): The reciprocal of hardness, representing the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Local reactivity can be analyzed using Fukui functions , which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks by showing the change in electron density at a specific point when an electron is added or removed.

Table 2: Hypothetical Global Reactivity Descriptors

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | - |

| Chemical Hardness (η) | - |

| Chemical Softness (S) | - |

| Electrophilicity Index (ω) | - |

(Note: This table is for illustrative purposes only, as specific data is unavailable.)

Molecular Dynamics Simulations for Conformational Space Exploration

While geometry optimization identifies the lowest energy structure, Molecular Dynamics (MD) simulations can explore the conformational landscape of 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol over time. By simulating the motion of atoms and molecules, MD provides insights into the flexibility of the molecule and the different conformations it can adopt under various conditions, such as in a solvent. This is particularly important for understanding how the molecule might interact with a biological target, as its shape can change upon binding.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of positive and negative electrostatic potential on the molecule's surface.

For 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol, the MEP surface would likely show negative potential (electron-rich regions) around the nitrogen atoms of the tetrazole ring and the oxygen atom of the phenol group, making them susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms of the amino and hydroxyl groups, indicating sites for nucleophilic attack. This analysis provides a visual representation of the molecule's reactive sites and intermolecular interaction patterns.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, within a molecule or between molecules. chemtools.org The analysis is based on the electron density (ρ) and its derivative, the reduced density gradient (s). chemtools.org By plotting 's' versus the electron density, regions of non-covalent interactions can be identified as spikes in the low-density, low-gradient region. chemtools.org

These interactions are then visualized in three-dimensional space using isosurfaces, which are colored to denote the nature of the interaction. Typically, blue isosurfaces represent strong, attractive interactions like hydrogen bonds, green indicates weaker van der Waals interactions, and red signifies repulsive interactions or steric clashes. researchgate.netscielo.org.mx

For 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol, NCI analysis can reveal key intramolecular and intermolecular interactions that govern its conformation and crystal packing.

Intramolecular Interactions: The proximity of the phenolic hydroxyl (-OH) group and the amino (-NH₂) group to the tetrazole ring allows for potential intramolecular hydrogen bonding. An NCI analysis would likely visualize an attractive (blue) surface between the hydroxyl hydrogen and a nitrogen atom of the tetrazole ring, or between an amino hydrogen and the phenolic oxygen, which would contribute to the planarity and stability of the molecule's conformation.

Below is a table summarizing the potential non-covalent interactions for 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol and their expected visualization in an NCI plot.

| Interaction Type | Groups Involved | Nature | Expected Isosurface Color |

| Intramolecular H-Bond | Phenolic -OH and Tetrazole-N | Attractive | Blue |

| Intramolecular H-Bond | Amino -NH₂ and Phenolic -O | Attractive | Blue |

| Intermolecular H-Bond | -OH / -NH₂ and Tetrazole-N | Strong, Attractive | Blue |

| π-π Stacking | Phenyl Ring and Phenyl Ring | Attractive | Green |

| Van der Waals | Ethyl group and other moieties | Weak, Attractive | Green |

| Steric Repulsion | Overlapping atomic orbitals | Repulsive | Red |

Theoretical Studies on Tautomerism of the Tetrazole Moiety

5-substituted tetrazoles can theoretically exist in two principal tautomeric forms: the 1H- and 2H-tautomers, depending on the position of the hydrogen atom on the tetrazole ring. nih.govresearchgate.net Computational studies have shown that the relative stability of these tautomers is influenced by the nature of the substituent at the C5 position and the phase (gas, solution, or solid-state). researchgate.net Generally, the 2H-tautomer is found to be more stable in the gas phase, while the 1H-tautomer often predominates in solution. nih.gov

However, in the case of 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol , the molecule is a specific N-substituted isomer, not a prototropic tautomer. The name explicitly indicates that an ethyl group is covalently bonded to the N2 position of the tetrazole ring. This substitution precludes the possibility of the typical 1H-2H prototropic tautomerism, as there is no mobile proton on the ring.

Theoretical studies for this specific compound would therefore not focus on tautomeric equilibrium but rather on the relative stability of this N2-substituted isomer compared to other possible isomers, such as the N1-substituted counterpart (1-ethyl-tetrazole). Quantum chemical calculations, typically using Density Functional Theory (DFT), can be employed to compute the ground-state energies of the different isomers. These calculations would likely confirm the thermodynamic stability of the 2-ethyl isomer relative to other potential N-substituted forms, providing insight into why this particular isomer might be preferentially formed during synthesis.

The table below contrasts the general features of 1H- and 2H-tetrazole tautomers with the fixed isomeric nature of the subject compound.

| Feature | General 5-Substituted 1H-Tetrazole | General 5-Substituted 2H-Tetrazole | 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol |

| Proton Position | N1 | N2 | N/A (Fixed ethyl group at N2) |

| Tautomerism | Exists in equilibrium with 2H form | Exists in equilibrium with 1H form | Tautomerism is blocked by N-alkylation |

| Relative Stability | Often favored in solution | Often favored in the gas phase | Stability is compared against other N-ethyl isomers |

| Computational Focus | Calculating the energy difference and equilibrium constant between tautomers | Calculating the energy difference and equilibrium constant between tautomers | Calculating the relative energies of N1-ethyl vs. N2-ethyl isomers |

In Silico Prediction of Molecular Interactions (e.g., Molecular Docking for Ligand-Target Binding Hypotheses)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol, binds to the active site of a macromolecular target, typically a protein. nih.govnih.gov This method predicts the binding conformation and affinity, providing a score that estimates the strength of the interaction. nih.gov The results are used to generate hypotheses about the ligand's biological activity.

The structural features of 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol make it a versatile candidate for binding to various biological targets:

Tetrazole Ring: The tetrazole moiety is a well-established bioisostere of the carboxylic acid group. nih.govacs.org Its four nitrogen atoms can act as potent hydrogen bond acceptors and can coordinate with metal ions in the active sites of metalloenzymes. nih.govacs.org

Phenolic Hydroxyl Group: This group is a classic hydrogen bond donor and can also act as an acceptor, forming key interactions with polar amino acid residues like serine, threonine, or histidine.

Amino Group: The primary amine functions as a strong hydrogen bond donor.

Aromatic System: The phenyl ring can engage in hydrophobic interactions and π-π stacking with aromatic residues such as phenylalanine, tyrosine, and tryptophan in the receptor's binding pocket.

A hypothetical molecular docking study of this compound against a protein kinase, a common drug target, could yield results like those presented in the table below. Such a study would predict a specific binding mode where the ligand's functional groups form a network of stabilizing interactions within the kinase's active site.

| Parameter | Hypothetical Value / Description |

| Protein Target | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Binding Affinity Score | -8.5 kcal/mol |

| Interacting Residues | Met793, Lys745, Thr790, Leu718, Asp855 |

| Hydrogen Bonds | Phenolic -OH with Asp855; Amino -NH₂ with Thr790; Tetrazole N4 with Lys745 backbone NH |

| Hydrophobic Interactions | Phenyl ring with Leu718 |

| Metal Coordination | Tetrazole N1 with Mg²⁺ ion in the active site |

Development and Application of Computational Protocols for Tetrazole-Containing Phenols

A robust computational protocol is essential for systematically studying the properties of novel compounds like 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol. Such a workflow combines multiple theoretical methods to build a comprehensive understanding of the molecule's structure, reactivity, and potential biological interactions. The development of such protocols allows for the efficient screening and design of new tetrazole-containing phenols for medicinal chemistry applications.

A typical computational protocol would involve the following steps:

Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved using quantum mechanics methods, most commonly Density Functional Theory (DFT), which calculates the lowest energy conformation. researchgate.net

Electronic Structure Analysis: Once the geometry is optimized, various electronic properties are calculated. This includes mapping the Molecular Electrostatic Potential (MESP) to identify electron-rich and electron-deficient regions prone to interaction, and analyzing the Frontier Molecular Orbitals (HOMO and LUMO) to understand chemical reactivity. researchgate.net

Non-Covalent Interaction (NCI) Analysis: As detailed in section 4.4, NCI analysis is performed to map the intramolecular and potential intermolecular forces that stabilize the molecule and its multimers.

Molecular Docking: The optimized ligand structure is then docked into the binding sites of relevant biological targets to predict binding modes and affinities, generating hypotheses about its mechanism of action. nih.gov

Molecular Dynamics (MD) Simulations: To assess the stability of the predicted ligand-protein complex over time, MD simulations are often performed. These simulations model the dynamic movements of atoms, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions. nih.gov

The following table outlines a standard computational workflow for a tetrazole-containing phenol.

| Step | Computational Method | Information Obtained |

| 1. Structure Elucidation | DFT Geometry Optimization | Lowest energy 3D conformation, bond lengths, angles |

| 2. Electronic Properties | MESP, HOMO-LUMO Analysis | Reactive sites, charge distribution, chemical reactivity |

| 3. Intramolecular Forces | NCI Analysis | Identification and visualization of H-bonds, van der Waals forces |

| 4. Ligand-Target Binding | Molecular Docking | Binding pose, binding affinity, key interacting residues |

| 5. Complex Stability | Molecular Dynamics (MD) Simulation | Stability of the ligand-protein complex, dynamic behavior |

Based on a comprehensive search of available scientific literature, detailed research findings concerning the specific chemical transformations and derivatization pathways of 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol are not available. The requested reactions, including O-alkylation, O-acylation, N-alkylation, N-acylation, Schiff base formation, and diazotization/coupling, have not been documented for this particular compound in the public domain.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as per the specific outline provided. Generating content for the requested sections and subsections would require speculation based on the general reactivity of related functional groups rather than being based on verified experimental results for the target compound, which would not meet the required standard of scientific accuracy.

Chemical Transformations and Derivatization Pathways of 2 Amino 4 2 Ethyl 2h Tetrazol 5 Yl Phenol

Modifications of the Tetrazole Ring System

The tetrazole ring is an aromatic, electron-rich heterocycle with a high nitrogen content, rendering it stable to many oxidizing and reducing agents and over a wide pH range. thieme-connect.com However, the ring system can undergo a variety of transformations, including tautomerization, alkylation, and cycloaddition/ring-opening reactions.

Prototropic Equilibria and Alkylation Preferences

For 5-substituted tetrazoles bearing a proton on a ring nitrogen, two tautomeric forms are possible: the 1H- and 2H-tautomers. thieme-connect.com In the case of the parent compound of interest, the ethyl group is fixed at the N-2 position, thus preventing tautomerism.

Alkylation of tetrazoles is a common method for derivatization. While the starting compound is already N-2 alkylated, further alkylation is theoretically possible, though it would result in the formation of a charged tetrazolium salt. The regioselectivity of alkylation on a non-substituted tetrazole ring is influenced by several factors including the nature of the alkylating agent, the solvent, and the electronic properties of the C-5 substituent. Generally, the N-2 position is sterically more accessible, while the N-1 position can be favored under certain conditions. Computational and experimental studies on N-benzoyl 5-(aminomethyl)tetrazole showed that alkylation resulted in a mixture of N-1 and N-2 isomers, with the N-2 isomer being slightly favored (55%). mdpi.com The chemical shift of the tetrazole ring carbon in 13C NMR is a useful tool for distinguishing between these regioisomers, with the signal for 2,5-disubstituted derivatives typically appearing further downfield (deshielded) compared to their 1,5-disubstituted counterparts. mdpi.com

Table 1: General Alkylation Preferences of 5-Substituted Tetrazoles

| Condition | Favored Isomer | Rationale |

|---|---|---|

| Kinetic Control (e.g., strong base, low temp.) | N-2 | Higher accessibility of N-2 lone pair. |

| Thermodynamic Control (e.g., prolonged heating) | N-1 | Greater thermodynamic stability of the N-1 isomer in some cases. |

| Sterically bulky C-5 substituent | N-2 | Steric hindrance at the N-1 position. |

C-5 Substituent Transformations

The C-5 position of the tetrazole ring in the subject molecule is substituted with a 3-amino-4-hydroxyphenyl group. While direct modification of this substituent is extensive, transformations involving the tetrazole carbon itself are also documented in the broader literature. For instance, 5-substituted-1H-tetrazoles can be synthesized through the [3+2] cycloaddition of nitriles and azides. thieme-connect.com This suggests that the synthesis of the parent compound likely involved the reaction of 2-amino-5-cyanophenol with an azide (B81097) source, followed by N-ethylation.

Further transformations at the C-5 position, though challenging due to the stability of the C-C bond to the phenyl ring, could potentially be achieved through advanced cross-coupling methodologies. However, such transformations are not commonly reported for tetrazoles with complex aryl substituents at the C-5 position. More feasible modifications would involve reactions of the amino and hydroxyl groups on the phenyl ring.

Strategies for Tetrazole Ring Opening or Cycloaddition

The tetrazole ring can undergo cleavage under photolytic or thermolytic conditions. nih.gov Photolysis of tetrazoles often leads to the extrusion of molecular nitrogen (N₂) and the formation of highly reactive intermediates like nitrilimines. nih.govresearchgate.net These intermediates can then be trapped by various dipolarophiles in [3+2] cycloaddition reactions to form other heterocyclic systems. nih.govnih.gov For example, photoinduced tetrazole-alkene cycloaddition is a known bioorthogonal reaction used for modifying biomolecules. nih.gov

In the context of 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol, photochemical irradiation could potentially lead to the formation of a nitrile imine intermediate. This reactive species could then undergo intramolecular cyclization if a suitable dipolarophile is present on a substituent, or it could be trapped by an external alkene or alkyne to generate pyrazoline or pyrazole derivatives, respectively. nih.gov

Thermolysis can also induce ring opening. For instance, certain N-aryl substituted tetrazoles bearing an ortho-nitro substituent can function as latent active esters, rearranging upon heating to form an HOBt-type active ester capable of acylating amines. whiterose.ac.uk

Exploration of Bioisosteric Relationships

Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. The tetrazole ring is a well-established bioisostere for several important functional groups in medicinal chemistry. nih.gov

Tetrazole as a Carboxylic Acid Mimic in Structural Design

The 5-substituted-1H-tetrazole moiety is arguably the most successful bioisostere of the carboxylic acid group. researchgate.net This is due to several key similarities:

Acidity : The pKa of a 5-substituted-1H-tetrazole (around 4.5-5.0) is very similar to that of a carboxylic acid (around 4.0-4.5), meaning it exists predominantly as the anionic tetrazolate at physiological pH, just as a carboxylic acid exists as the carboxylate. researchgate.netacs.org

Geometry : The tetrazolate anion is planar, and the negative charge is delocalized over the four nitrogen atoms, similar to the charge delocalization in a carboxylate. nih.gov

Hydrogen Bonding : The tetrazole ring can act as both a hydrogen bond donor (N-H) and acceptor (the sp² hybridized nitrogen atoms), enabling it to form key interactions with biological targets that mimic those of a carboxylic acid. acs.org

A significant advantage of this isosteric replacement is improved metabolic stability, as tetrazoles are resistant to biological degradation pathways that affect carboxylic acids. researchgate.net Furthermore, the greater lipophilicity of the tetrazole ring compared to a carboxyl group can enhance a drug's ability to cross biological membranes, potentially improving bioavailability. nih.gov This strategy has been successfully employed in numerous marketed drugs, including the angiotensin II receptor blocker, losartan. nih.gov

Table 2: Comparison of Carboxylic Acid and 5-Substituted-1H-Tetrazole

| Property | Carboxylic Acid (-COOH) | 5-Substituted-1H-Tetrazole (-CN₄H) |

|---|---|---|

| pKa | ~4.0 - 4.5 | ~4.5 - 5.0 |

| Charge at pH 7.4 | Anionic (-COO⁻) | Anionic (-CN₄⁻) |

| Hydrogen Bonding | Donor (O-H) & Acceptor (C=O) | Donor (N-H) & Acceptor (Ring Nitrogens) |

| Lipophilicity | Lower | Higher |

| Metabolic Stability | Susceptible to reduction, esterification | Generally resistant to metabolism |

Tetrazole as an Amide Bond Surrogate in Peptidomimetics

The 1,5-disubstituted tetrazole ring can serve as a surrogate for a cis-amide bond in peptidomimetics. nih.govresearchgate.net Peptides often have poor pharmacokinetic profiles due to their susceptibility to enzymatic degradation by proteases. nih.gov Replacing a labile amide bond with a metabolically stable mimic like a tetrazole ring can significantly improve the in vivo stability of a peptide-based drug. nih.govnih.gov

The geometry of the 1,5-disubstituted tetrazole ring constrains the attached substituents in a conformation that resembles the cis conformation of an amide bond. This is a relatively rare but sometimes critical conformation for the biological activity of certain peptides. The insertion of a tetrazole moiety can therefore lock the peptide backbone into a specific, biologically active conformation. cnr.it While the 1,2,3-triazole is more commonly used as a trans-amide bond surrogate, the tetrazole offers a unique tool for mimicking the less common cis geometry. nih.govnih.gov

Regioselective Functionalization of the Hybrid System

The structure of 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol presents multiple reactive sites, making regioselective functionalization a key challenge and a critical area for hypothetical exploration. The primary sites for electrophilic and nucleophilic attack are the phenol (B47542), the amino group, and the aromatic ring itself, with the tetrazole ring also influencing the molecule's reactivity.

Expected Reactivity of the Phenolic Hydroxyl Group: The hydroxyl group is a primary site for O-alkylation and O-acylation reactions. Under basic conditions, the phenoxide ion would be a potent nucleophile. Regioselectivity would be highly dependent on the reaction conditions. For instance, Williamson ether synthesis could be employed to introduce various alkyl groups.

Expected Reactivity of the Amino Group: The amino group is nucleophilic and can undergo a variety of reactions, including N-alkylation, N-acylation, and diazotization. Acylation, for example, could be achieved using acyl chlorides or anhydrides in the presence of a base. The relative reactivity of the amino and hydroxyl groups would need to be carefully managed, often through the use of protecting groups, to achieve regioselectivity.

Expected Reactivity of the Aromatic Ring: The aminophenol ring is activated towards electrophilic aromatic substitution. The directing effects of the hydroxyl and amino groups (ortho-, para-directing) and the tetrazole moiety (meta-directing) would compete, leading to a mixture of products in the absence of carefully controlled reaction conditions. Potential electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The positions ortho and para to the activating hydroxyl and amino groups are the most likely sites for substitution.

Hypothetical Regioselective Strategies: Achieving regioselectivity in the functionalization of this molecule would likely involve a multi-step synthesis employing protecting group strategies. For example, the more reactive amino group could be protected as an amide to allow for selective reaction at the phenolic hydroxyl. Subsequently, the hydroxyl group could be protected to enable functionalization of the aromatic ring at a specific position.

Synthesis of Polyfunctional Derivatives for Structure-Reactivity Correlation Studies

The synthesis of a library of polyfunctional derivatives of 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol would be essential for establishing structure-reactivity relationships (SAR). This would involve systematically modifying the different functional groups and observing the impact on the molecule's chemical or biological properties.

Potential Derivatization Pathways:

Modification of the Phenolic Group: A series of ethers and esters with varying electronic and steric properties could be synthesized.

Modification of the Amino Group: A range of amides and secondary or tertiary amines could be prepared to investigate the influence of this group's basicity and steric bulk.

Substitution on the Aromatic Ring: Introduction of various substituents (e.g., halogens, nitro groups, alkyl groups) at different positions on the benzene ring would allow for a detailed study of electronic and steric effects on reactivity.

Modification of the Tetrazole Ethyl Group: While less reactive, the ethyl group on the tetrazole ring could potentially be modified, for instance, through functionalization of the alkyl chain, to probe its role in molecular interactions.

A systematic approach to synthesizing these derivatives would be crucial. A hypothetical synthetic scheme might start with the protection of the most reactive functional groups, followed by sequential functionalization and deprotection steps. The characterization of each new derivative using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be vital to confirm their structures.

The lack of specific experimental data for 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol highlights a potential area for future research. The synthesis and functionalization of this and related compounds could provide valuable insights into the interplay of different functional groups and contribute to the development of new molecules with tailored properties.

Q & A

Q. What are the common synthetic routes for 2-amino-4-(2-ethyl-2H-tetrazol-5-yl)phenol, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving substituted phenols and tetrazole precursors. For example, analogous routes involve refluxing 2-amino-4-substituted phenols with potassium ethyl xanthate in ethanol for 16 hours, followed by concentration under reduced pressure . Key parameters include solvent choice (e.g., ethanol for solubility), stoichiometric ratios (equimolar reactants), and reflux duration. Monitoring reaction progress via TLC or HPLC is recommended to optimize yields (typically 60-80% for similar structures) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : ¹H/¹³C NMR to confirm aromatic proton environments and tetrazole ring integration (e.g., δ ~8.5 ppm for tetrazole protons) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 262.1) .

Q. What are the documented biological activities of structurally related tetrazole-phenol derivatives?

- Methodological Answer : Tetrazole-phenol hybrids are explored for pharmacological applications. For instance, the TRPM8 antagonist DFL23448 (containing a 2-ethyltetrazole moiety) reduced cold-induced bladder overactivity in rat models via TRPM8 channel modulation . In vitro assays (e.g., calcium imaging) and in vivo behavioral tests (cold plate tests) are standard for evaluating such activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism (e.g., tetrazole ring protonation states) or solvent effects. For example, SciFinder reports IR spectra (ν = 1650 cm⁻¹ for C=N) and ¹H NMR (CDCl₃) shifts that differ from experimental observations due to keto-enol tautomerism . Use deuterated DMSO for NMR to stabilize specific tautomers and compare with computational predictions (DFT calculations) .

Q. What strategies are effective for optimizing the synthesis of analogues with improved pharmacological properties?

- Methodological Answer :

- Substituent Engineering : Replace the ethyl group on the tetrazole with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and blood-brain barrier penetration .

- Protection-Deprotection : Acetylate the amino group before introducing sulfonyl or methoxy groups to prevent side reactions .

- Catalysis : Use Pd/C or CuI for cross-coupling reactions to introduce aryl/heteroaryl groups at the phenol ring .

Q. How can X-ray crystallography and computational modeling clarify structural ambiguities in this compound?

- Methodological Answer :

- Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane) and solve structures using SHELXL . ORTEP-3 can visualize thermal ellipsoids to confirm bond angles/distances (e.g., C-N bond lengths in the tetrazole ring: ~1.32 Å) .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., TRPM8). Align with bioactive conformations from analogues like DFL23448 to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.